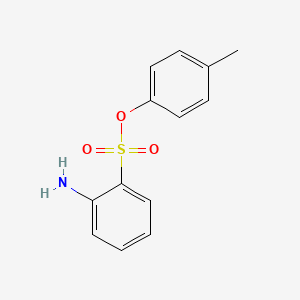

(4-Methylphenyl) 2-aminobenzenesulfonate

Description

(4-Methylphenyl) 2-aminobenzenesulfonate is a sulfonate ester featuring a 2-aminophenyl group linked to a 4-methylphenyl moiety via a sulfonate bridge. The sulfonate group enhances solubility in polar solvents, while the aromatic amino group enables participation in hydrogen bonding and π-π interactions, influencing crystallization and bioactivity .

Structurally, the molecule comprises two aromatic rings: one with an electron-donating amino group (2-aminophenyl) and the other with a methyl substituent (4-methylphenyl). This arrangement creates a planar yet twisted conformation, as observed in related sulfonamide derivatives .

Properties

IUPAC Name |

(4-methylphenyl) 2-aminobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)17-18(15,16)13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZDWQHLBMRWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl) 2-aminobenzenesulfonate typically involves the reaction of 4-methylphenol with chlorosulfonic acid to form 4-methylphenylsulfonyl chloride, which is then reacted with 2-aminophenol under controlled conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

(4-Methylphenyl) 2-aminobenzenesulfonate: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and catalysts.

Major Products Formed:

Oxidation: Sulfonic acids, nitro compounds, and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Derivatives with different functional groups attached to the aromatic ring.

Scientific Research Applications

(4-Methylphenyl) 2-aminobenzenesulfonate: has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Studied for its pharmacological properties and potential therapeutic applications.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Methylphenyl) 2-aminobenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.

Molecular Targets and Pathways:

Enzymes: May act as an inhibitor or activator of certain enzymes.

Receptors: Can bind to specific receptors, triggering signaling pathways.

Comparison with Similar Compounds

Halogen-Substituted Imidazole-4-Imines ()

Compounds such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine and (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine share the 4-methylphenyl group but differ in their functional moieties. Key comparisons include:

Key Insight: While both classes exhibit significant aromatic ring twisting (~56°), the sulfonate’s amino group may engage in stronger hydrogen bonding (C–H⋯N/O) compared to halogenated analogs, which rely on weaker C–H⋯X interactions. This difference could influence solubility and thermal stability.

Sulfonamide Derivatives ()

Propyl 2-(4-methylbenzenesulfonamido)benzoate is a sulfonamide analog with a propyl ester group. Comparisons include:

However, sulfonamides may exhibit better membrane permeability due to reduced charge .

Benzyl Sulfonate Esters ()

(R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate shares the 4-methylbenzenesulfonate moiety but includes a fluorophenyl group.

| Property | This compound | Benzyl Sulfonate Ester |

|---|---|---|

| Substituent Effects | Electron-donating methyl and amino groups | Electron-withdrawing fluorine |

| Applications | Not specified | Pharmaceutical intermediate |

Key Insight: The fluorine substituent in the benzyl derivative may enhance metabolic stability, whereas the amino group in the target compound could improve binding to biological targets via hydrogen bonding .

Functional Comparison with Bioactive Analogs ()

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one demonstrates anti-inflammatory activity (IC~50~ = 11.6 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.